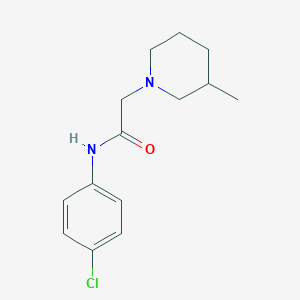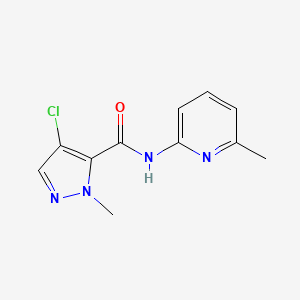
2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzamide is a chemical compound that belongs to the class of benzamides. It is widely used in scientific research as it has several applications in the field of medicine and biochemistry.
Mécanisme D'action
The mechanism of action of 2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzamide is not fully understood. However, it is believed to act by binding to specific sites on enzymes and proteins, thereby inhibiting their activity. This leads to a decrease in the production of certain proteins and enzymes, which can have a profound effect on cellular processes such as gene expression, cell growth, and proliferation.
Biochemical and Physiological Effects:
2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzamide has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of certain inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzamide in lab experiments is its high potency and specificity. It is a highly effective inhibitor of several enzymes and proteins, making it a valuable tool for studying their function. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound to minimize the risk of exposure.
Orientations Futures
There are several future directions for the use of 2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzamide in scientific research. One area of interest is the development of new cancer therapies based on the inhibition of specific enzymes and proteins. Additionally, there is interest in the use of this compound in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, there is ongoing research into the development of new synthetic routes for the synthesis of 2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzamide, which may lead to improved yields and purity.
Méthodes De Synthèse
The synthesis of 2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-fluoro-2-methylaniline with 2-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzamide in high yield and purity.
Applications De Recherche Scientifique
2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzamide has several applications in scientific research. It is widely used as a tool compound to study the mechanism of action of various enzymes and proteins. It has been shown to inhibit the activity of several enzymes such as histone deacetylases, which are involved in the regulation of gene expression. Additionally, it has been used to study the role of certain proteins in cancer cell growth and proliferation.
Propriétés
IUPAC Name |
2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2NO/c1-8-6-9(16)3-5-13(8)18-14(19)11-4-2-10(17)7-12(11)15/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTNKPFWPBPLTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-6-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}pyridazin-3(2H)-one](/img/structure/B5401903.png)
![5-{2-[3-allyl-4-(benzyloxy)-5-ethoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B5401908.png)
![N-(2-methoxyphenyl)-N'-[1-(1-propionylpiperidin-4-yl)-1H-pyrazol-5-yl]urea](/img/structure/B5401913.png)
![N-[7-(cyclopropylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-N'-(3-methylpyridin-2-yl)ethane-1,2-diamine](/img/structure/B5401921.png)

![benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate](/img/structure/B5401930.png)

![4-ethyl-2-methyl-5-{1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5401942.png)
![N~1~-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-D-leucinamide](/img/structure/B5401948.png)

![4-(4-bromobenzoyl)-5-[4-(dimethylamino)phenyl]-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5401961.png)
![4-[(4aS*,8aR*)-octahydro-2(1H)-isoquinolinyl]-N-(3-pyridinylmethyl)-2-pyridinecarboxamide](/img/structure/B5401971.png)